molecular formula C15H18BrNO B7635788 3-(2-bromophenyl)-N-cyclohexylprop-2-enamide

3-(2-bromophenyl)-N-cyclohexylprop-2-enamide

Cat. No. B7635788
M. Wt: 308.21 g/mol
InChI Key: ACXZWDFJMYAOAB-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenyl)-N-cyclohexylprop-2-enamide, also known as Brorphine, is a research chemical that belongs to the class of opioids. It has been gaining popularity in recent years due to its potent analgesic properties and potential for use in scientific research.

Mechanism of Action

3-(2-bromophenyl)-N-cyclohexylprop-2-enamide acts on the mu-opioid receptors in the brain and spinal cord, producing analgesia and other effects. It also has affinity for the kappa-opioid receptor, which may contribute to its anxiolytic and antidepressant effects. 3-(2-bromophenyl)-N-cyclohexylprop-2-enamide is a partial agonist at the mu-opioid receptor, meaning that it produces a weaker response than a full agonist such as morphine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-bromophenyl)-N-cyclohexylprop-2-enamide are similar to those of other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression and constipation. 3-(2-bromophenyl)-N-cyclohexylprop-2-enamide has been shown to have a longer duration of action than other opioids, making it a potential candidate for sustained-release formulations.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-bromophenyl)-N-cyclohexylprop-2-enamide in lab experiments include its potent analgesic properties and potential for use in sustained-release formulations. However, its potency also presents a risk of overdose and respiratory depression, making it important to use caution when handling and administering the compound.

Future Directions

There are several potential future directions for research on 3-(2-bromophenyl)-N-cyclohexylprop-2-enamide. One area of interest is the development of sustained-release formulations for the treatment of chronic pain. Additionally, further research is needed to investigate the anxiolytic and antidepressant effects of 3-(2-bromophenyl)-N-cyclohexylprop-2-enamide and its potential use in the treatment of mood disorders. Finally, more research is needed to investigate the potential risks and benefits of 3-(2-bromophenyl)-N-cyclohexylprop-2-enamide compared to other opioids.
In conclusion, 3-(2-bromophenyl)-N-cyclohexylprop-2-enamide is a research chemical with potent analgesic properties and potential for use in scientific research. Its synthesis method is complex, and it acts on the mu-opioid receptor to produce analgesia and other effects. 3-(2-bromophenyl)-N-cyclohexylprop-2-enamide has been studied for its potential use in the treatment of pain, mood disorders, and other conditions. While it presents several advantages for lab experiments, caution must be used when handling and administering the compound. Further research is needed to investigate its potential therapeutic applications and risks compared to other opioids.

Synthesis Methods

The synthesis of 3-(2-bromophenyl)-N-cyclohexylprop-2-enamide involves the reaction of 2-bromoacetophenone with cyclohexylamine to form 2-bromo-N-cyclohexylacetophenone. This intermediate is then reacted with prop-2-en-1-amine to produce 3-(2-bromophenyl)-N-cyclohexylprop-2-enamide. The synthesis of 3-(2-bromophenyl)-N-cyclohexylprop-2-enamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

3-(2-bromophenyl)-N-cyclohexylprop-2-enamide has been used in scientific research to investigate the properties of opioids and their potential therapeutic applications. It has been shown to have potent analgesic properties, making it a potential candidate for the treatment of pain. Additionally, 3-(2-bromophenyl)-N-cyclohexylprop-2-enamide has been studied for its potential use as an antidepressant and anxiolytic.

properties

IUPAC Name

(E)-3-(2-bromophenyl)-N-cyclohexylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO/c16-14-9-5-4-6-12(14)10-11-15(18)17-13-7-2-1-3-8-13/h4-6,9-11,13H,1-3,7-8H2,(H,17,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXZWDFJMYAOAB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C=C/C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenyl)-N-cyclohexylprop-2-enamide

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